2-(3-Chlorophenoxy)acetamide
Overview
Description
2-(3-Chlorophenoxy)acetamide is an organic compound with the molecular formula C8H8ClNO2. It is a chlorinated derivative of phenoxyacetamide and is known for its various applications in scientific research and industry. The compound is characterized by the presence of a chlorophenyl group attached to an acetamide moiety, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds, such as acetamide, interact with proteins like the aliphatic amidase expression-regulating protein . This protein is involved in the regulation of the aliphatic amidase operon .
Biochemical Pathways
Related compounds like acetamide are known to be involved in various biochemical processes . For instance, indole-3-acetamide (IAM), a derivative of acetamide, is involved in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) .
Result of Action
A related compound, 2-nppa, has been found to exhibit a strong inhibitory effect on osteoclastogenesis . It suppressed the mRNA and protein expression of several osteoclast-specific markers and blocked the formation of mature osteoclasts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)acetamide typically involves the reaction of 3-chlorophenol with bromoacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 70°C) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted phenoxyacetamides.
Oxidation: 3-chlorophenoxyacetic acid.
Reduction: 3-chlorophenoxyethylamine.
Scientific Research Applications
2-(3-Chlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)acetamide
- 2-(2-Chlorophenoxy)acetamide
- 2-(3,4-Dichlorophenoxy)acetamide
Uniqueness
2-(3-Chlorophenoxy)acetamide is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block for synthesizing complex molecules. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in developing new materials and pharmaceuticals.
Properties
IUPAC Name |
2-(3-chlorophenoxy)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKKPJWLYFXFHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372594 | |
Record name | 2-(3-chlorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35368-69-5 | |
Record name | 2-(3-chlorophenoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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